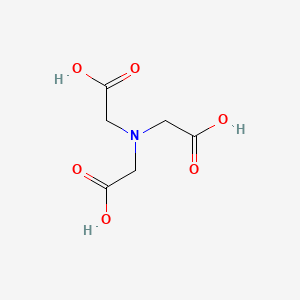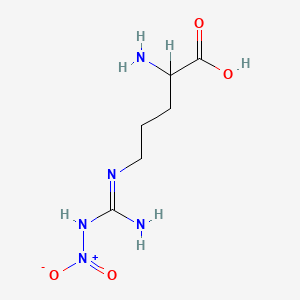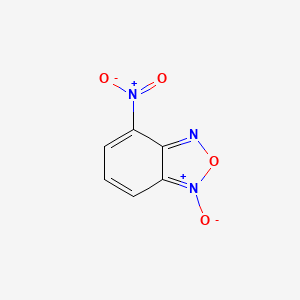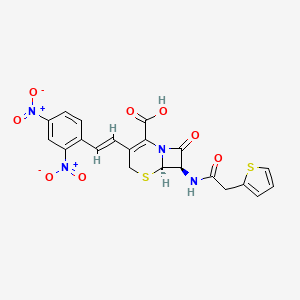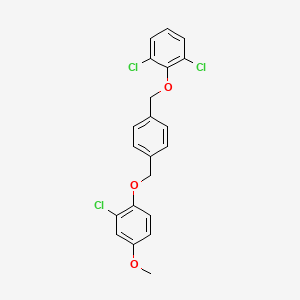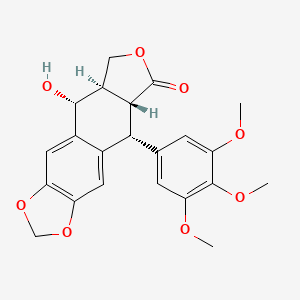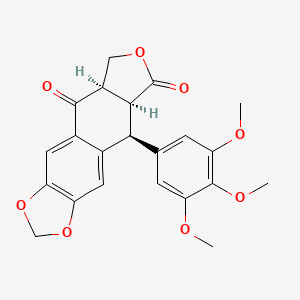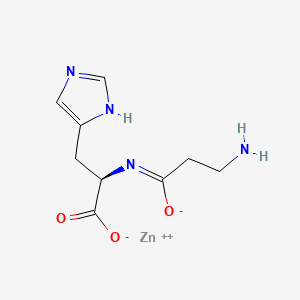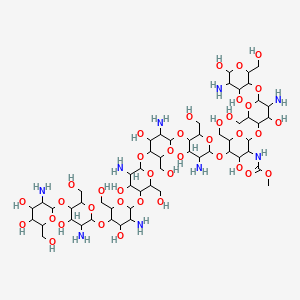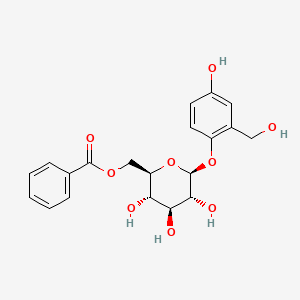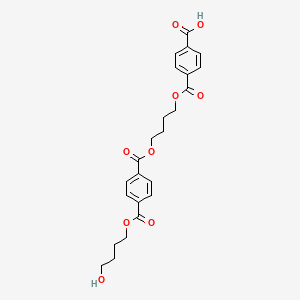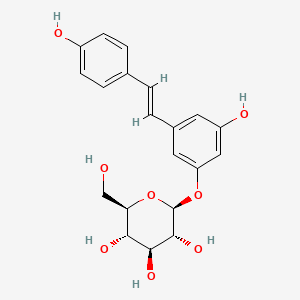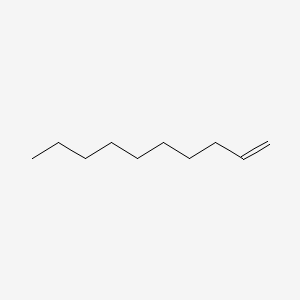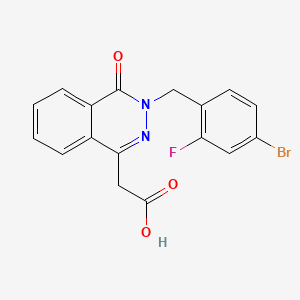
Statil
Übersicht
Beschreibung
Statil, also known as Ponalrestat, is a selective inhibitor for aldose reductase . It demonstrates selectivity for aldose reductase 2 over aldose reductase 1 . Statil has been shown to prevent diabetes-induced alterations of the cardiovascular system . It is primarily used to study aldose reductase function in vitro . In breast cancer and lung cancer cells, statil inhibits cell growth and proliferation and induces apoptosis .
Wissenschaftliche Forschungsanwendungen
Oncology
Results
Research indicates that Statil can inhibit the growth and proliferation of certain cancer cells, potentially inducing apoptosis in specific contexts .
Diabetes Management
Results
Studies suggest that Statil may help reduce complications associated with diabetes, such as neuropathy and retinopathy, by modulating the polyol pathway .
Neurology
Results
Preliminary findings show that Statil may offer neuroprotective benefits, reducing markers of neuroinflammation and slowing disease progression in certain models .
Cardiology
Results
Research indicates that Statil may have a positive impact on lipid levels and could slow the progression of atherosclerotic plaques, potentially reducing cardiovascular events .
Ophthalmology
Results
Findings are mixed, with some studies suggesting benefits in reducing symptoms of dry eye and slowing the progression of certain retinal diseases .
Nephrology
Results
Some studies have not found significant effects of Statil on renal morphology and function, suggesting the need for further research to determine its efficacy in nephrology .
This analysis provides a detailed overview of the diverse applications of Statil in various scientific fields, highlighting its potential therapeutic benefits and the need for further research to fully understand its mechanisms and efficacy.
Pharmacokinetics
Results
The pharmacokinetic data for Statil reveal its half-life, bioavailability, and clearance rates, which are essential for optimizing therapeutic efficacy and minimizing toxicity .
Antimicrobial Resistance
Results
Preliminary results show that Statil may enhance the efficacy of certain antibiotics against resistant bacteria, offering a promising avenue for overcoming antimicrobial resistance .
Gastroenterology
Results
Some studies indicate that Statil can reduce inflammation and improve symptoms in gastrointestinal disorders, although more research is needed to confirm these findings .
Dermatology
Results
Early clinical trials suggest that Statil may alleviate symptoms and improve skin condition in some inflammatory and fibrotic skin diseases .
Respiratory Medicine
Results
Trials indicate that Statil may have beneficial effects on lung function and reduce exacerbations in patients with certain chronic respiratory conditions .
Veterinary Medicine
Results
Findings suggest that Statil could be a valuable addition to the treatment regimens for various animal health issues, with positive impacts on metabolic health and inflammatory conditions .
Safety And Hazards
While Statil is generally considered safe, like all drugs, it can have side effects. The most common side effects of statins, the class of drugs to which Statil belongs, are muscle aches and feeling tired . Other side effects that aren’t as common are headaches, constipation, diarrhea, and sleep problems . Rarely, they may cause liver damage .
Eigenschaften
IUPAC Name |
2-[3-[(4-bromo-2-fluorophenyl)methyl]-4-oxophthalazin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN2O3/c18-11-6-5-10(14(19)7-11)9-21-17(24)13-4-2-1-3-12(13)15(20-21)8-16(22)23/h1-7H,8-9H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBFFDOJUKLQNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)CC3=C(C=C(C=C3)Br)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045665 | |
| Record name | Ponalrestat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ponalrestat | |
CAS RN |
72702-95-5 | |
| Record name | Ponalrestat [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072702955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ponalrestat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PONALRESTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CV0A5G64E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



